molecular formula C10H11BrClFO B14072104 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene

1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene

Cat. No.: B14072104
M. Wt: 281.55 g/mol
InChI Key: VQMDSVSTPLCDHJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of a propyl-substituted benzene ring, followed by chlorination and fluoromethoxylation. The reaction conditions typically require the use of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the halogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of iodinated derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrClFO

Molecular Weight

281.55 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C10H11BrClFO/c11-5-1-2-8-6-9(14-7-13)3-4-10(8)12/h3-4,6H,1-2,5,7H2

InChI Key

VQMDSVSTPLCDHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCF)CCCBr)Cl

Origin of Product

United States

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